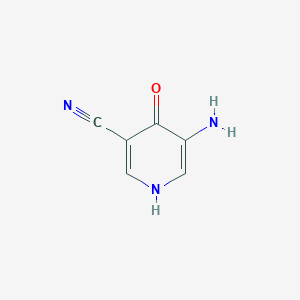
3-Iodo-1-methyl-1H-indazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-1-methyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of iodine and methyl groups in the compound’s structure can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-1H-indazol-6-ol typically involves the iodination of 1-methyl-1H-indazol-6-ol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the indazole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-Iodo-1-methyl-1H-indazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom, leading to the formation of 1-methyl-1H-indazol-6-ol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: 1-Methyl-1H-indazol-6-ol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
科学的研究の応用
3-Iodo-1-methyl-1H-indazol-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Iodo-1-methyl-1H-indazol-6-ol involves its interaction with specific molecular targets. The iodine atom can enhance the compound’s ability to form halogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The indazole ring can interact with various biological pathways, influencing cellular processes .
類似化合物との比較
Similar Compounds
1-Methyl-1H-indazol-6-ol: Lacks the iodine atom, which can affect its reactivity and biological activity.
3-Bromo-1-methyl-1H-indazol-6-ol: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
3-Chloro-1-methyl-1H-indazol-6-ol: Contains a chlorine atom, which can influence its reactivity and interactions.
Uniqueness
3-Iodo-1-methyl-1H-indazol-6-ol is unique due to the presence of the iodine atom, which can enhance its reactivity and potential biological activities compared to its halogenated counterparts .
特性
分子式 |
C8H7IN2O |
|---|---|
分子量 |
274.06 g/mol |
IUPAC名 |
3-iodo-1-methylindazol-6-ol |
InChI |
InChI=1S/C8H7IN2O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3 |
InChIキー |
OQXIRSIECSBLQZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)O)C(=N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate](/img/structure/B13675791.png)




![1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13675813.png)
![6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13675819.png)
![3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13675823.png)

![3-Iodofuro[2,3-b]pyridine](/img/structure/B13675861.png)
![N-(1-Boc-4-piperidyl)-2-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13675867.png)

